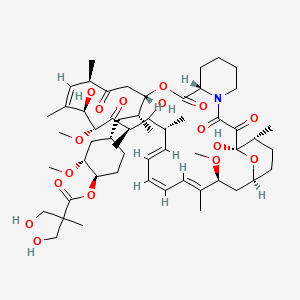
Unii-7D8AE6F258
描述
UNII-7D8AE6F258, identified by its CAS number 1046861-20-4, is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits a unique structural framework characterized by halogen (bromine, chlorine) and boronic acid substituents on a benzene ring. Key physicochemical properties include a polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a logP value (XLOGP3) of 2.15, indicating moderate lipophilicity . Its biological profile suggests high gastrointestinal absorption and blood-brain barrier (BBB) penetration, making it a candidate for central nervous system-targeted applications.
属性
分子式 |
C56H87NO17 |
|---|---|
分子量 |
1046.3 g/mol |
IUPAC 名称 |
[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23R,24Z,26E,28E,30S,32S,35R)-1,18,22-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO17/c1-32-17-13-12-14-18-33(2)47(61)38(7)49(63)50(71-11)48(62)36(5)25-34(3)42(60)29-45(35(4)26-39-21-23-43(46(27-39)70-10)73-54(67)55(8,30-58)31-59)72-53(66)41-19-15-16-24-57(41)52(65)51(64)56(68)37(6)20-22-40(74-56)28-44(32)69-9/h12-14,17-18,25,33-35,37-41,43-48,50,58-59,61-62,68H,15-16,19-24,26-31H2,1-11H3/b13-12+,18-14-,32-17+,36-25+/t33-,34-,35-,37-,38-,39+,40+,41+,43-,44+,45+,46-,47?,48-,50-,56-/m1/s1 |
InChI 键 |
KQIFNDFOEYDKSI-YWZQTJABSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C([C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)O)C)/C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(C(C(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)O)C)C)OC |
产品来源 |
United States |
准备方法
The preparation of 35-Hydroxyl temsirolimus involves the metabolic processing of temsirolimus. In vitro studies have shown that temsirolimus is metabolized by human liver microsomes and recombinant human P450 enzymes, particularly CYP3A4 . The synthetic route involves the incubation of temsirolimus with recombinant CYP3A4, followed by separation and identification of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques .
化学反应分析
35-Hydroxyl temsirolimus undergoes various chemical reactions, including oxidation and hydroxylation. The primary enzyme responsible for these reactions is CYP3A4 . The major products formed from these reactions include 36-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemi-ketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus .
科学研究应用
35-Hydroxyl temsirolimus has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolic pathways and mechanisms of action of temsirolimus and its derivatives. In medicine, temsirolimus and its metabolites, including 35-Hydroxyl temsirolimus, are investigated for their potential antitumor and immunosuppressive properties . These compounds are also used in the development of new therapeutic agents for the treatment of various cancers and immune-related disorders .
作用机制
The mechanism of action of 35-Hydroxyl temsirolimus involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. Temsirolimus binds to the cytoplasmic protein FKBP-12, forming a complex that inhibits the activity of mTOR kinase . This inhibition leads to the suppression of cell proliferation, growth, and survival by blocking the translation of cell cycle regulatory proteins and angiogenic growth factors . The downstream effectors of mTOR, such as p70S6 kinase and S6 ribosomal protein, are also inhibited, resulting in reduced levels of hypoxia-inducible factors and vascular endothelial growth factor .
相似化合物的比较
Comparison with Similar Compounds
UNII-7D8AE6F258 belongs to the arylboronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Below is a detailed comparison with two structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The ortho-chloro group in this compound enhances steric hindrance, reducing reactivity in cross-coupling reactions compared to the meta -substituted analog .
- (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight and hydrophobicity (logP = 3.05), which reduces aqueous solubility but improves membrane permeability .
Biological Activity: this compound and its meta-substituted analog both penetrate the BBB, but the dichloro derivative’s higher logP compromises BBB entry due to increased plasma protein binding .
Synthetic Utility :
- This compound’s synthetic accessibility score (2.07) is marginally higher than the meta-substituted analog (1.95), reflecting its slightly more complex purification requirements .
- The dichloro derivative’s score (2.30) indicates challenges in large-scale production due to multi-step halogenation .
Research Findings and Data Validation
Recent studies highlight this compound’s superiority in targeted CNS drug delivery over analogs. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


